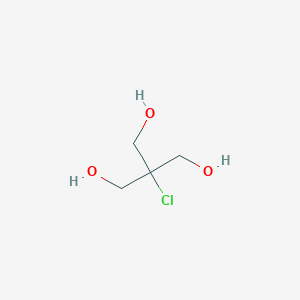

2-Chloro-2-(hydroxymethyl)propane-1,3-diol

Descripción

2-Chloro-2-(hydroxymethyl)propane-1,3-diol is a halogenated polyol with a central propane-1,3-diol backbone substituted at the C2 position by both a hydroxymethyl (-CH₂OH) and a chloromethyl (-CH₂Cl) group. Its molecular formula is C₅H₁₀ClO₃, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of explosives, polymers, and pharmaceutical derivatives. The compound’s reactivity is driven by the electronegative chlorine atom, which enhances susceptibility to nucleophilic substitution reactions, and the hydroxyl groups, which enable participation in esterification or etherification processes .

Synthetic routes often involve halogenation of precursor alcohols. For example, 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol can be converted to the chloro derivative using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), though isolation of mono-chlorinated products can be challenging due to competing dihalogenation . Analytical characterization typically employs NMR spectroscopy (¹H and ¹³C), with chemical shifts reflecting the electron-withdrawing effects of chlorine .

Propiedades

Fórmula molecular |

C4H9ClO3 |

|---|---|

Peso molecular |

140.56 g/mol |

Nombre IUPAC |

2-chloro-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C4H9ClO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 |

Clave InChI |

DNDOSDUOUWWBPN-UHFFFAOYSA-N |

SMILES canónico |

C(C(CO)(CO)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst. The reaction typically occurs at temperatures ranging from 40°C to 70°C. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The final product is obtained by evaporating the solution under vacuum, followed by cooling and filtration .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as ion exchange resins and thin film evaporators, helps in achieving the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chloro-2-(hydroxymethyl)propane-1,3-diol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of resins, coatings, and other polymeric materials

Mecanismo De Acción

The mechanism of action of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparación Con Compuestos Similares

Key Observations :

- Halogenated Derivatives : Bromo and iodo analogs exhibit higher molecular weights and polarizabilities compared to the chloro compound, influencing their reactivity in nucleophilic substitutions. For instance, iodinated derivatives (e.g., PEDI-I₂-OH₂) are synthesized via halide exchange using NaI, achieving 75% yield , whereas chloro derivatives may require SOCl₂ .

- Alkyl vs. Functional Groups : The ethyl-substituted analog (trimethylolpropane) lacks halogen-induced reactivity but offers enhanced hydrophobicity, making it suitable for bio-based lubricants .

- Amino Derivatives: The amino group in 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS-HCl) introduces basicity, enabling its use as a buffering agent in biochemical applications .

Physicochemical Properties

- Reactivity: Chloro and bromo derivatives undergo SN2 reactions more readily than ethyl- or amino-substituted analogs due to the superior leaving-group ability of halides. For example, the thiocyanate derivative H₃LCH₂SCN is synthesized in near-quantitative yield from the bromo precursor via reaction with KSCN .

- Solubility : The chloro compound’s solubility in polar solvents (e.g., DMF, acetonitrile) is intermediate between the highly polar iodo derivative and the less polar ethyl analog .

Table 1: Comparative Analysis of Key Derivatives

Actividad Biológica

2-Chloro-2-(hydroxymethyl)propane-1,3-diol, commonly known as chlorinated glycerol or a derivative of glycerol, has garnered attention due to its potential biological activities. This compound is structurally related to other glycerol derivatives and exhibits various pharmacological properties, including antimicrobial and cytotoxic effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-Chloro-2-(hydroxymethyl)propane-1,3-diol can be represented as CHClO. It features a chlorine atom substituted at the second carbon of the propane chain, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have shown that 2-Chloro-2-(hydroxymethyl)propane-1,3-diol exhibits significant antimicrobial activity against a range of pathogens.

- Mechanism of Action : The compound acts by disrupting microbial membranes and altering membrane potential, which is critical for bacterial survival. This mechanism is similar to that observed in other biocides that target cell membranes .

- Efficacy Against Bacteria : In vitro studies have demonstrated that chlorinated glycerol is effective against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) in the range of 20–80 μM depending on the bacterial strain .

Cytotoxicity

The cytotoxic effects of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol have also been evaluated in various cell lines.

- Cell Line Studies : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. In particular, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 50 μM for different cancerous cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights how modifications in the molecular structure can influence the biological activity of chlorinated glycerol.

| Modification | Biological Activity | MIC (μM) |

|---|---|---|

| Parent Compound | Effective against E. coli | 20 |

| S-enantiomer | Similar activity as parent | 80 |

| R-enantiomer | Similar activity as parent | 80 |

| Hydroxyl group removal | Decreased activity | >80 |

This table illustrates how slight changes in structure can lead to significant variations in biological potency.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of chlorinated glycerol against Bacillus anthracis, results indicated that co-administration with conventional antibiotics enhanced its antibacterial effects. The combination therapy reduced MIC values significantly compared to antibiotics alone .

Case Study 2: Cancer Cell Lines

A study involving various human cancer cell lines demonstrated that chlorinated glycerol induced apoptosis through caspase activation pathways. The findings suggest a promising avenue for further research into its use as an adjunct therapy in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.